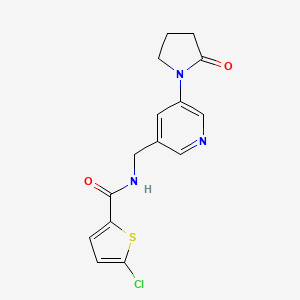

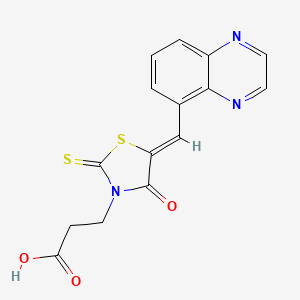

5-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a novel antithrombotic agent . It’s an oxazolidinone derivative identified as a potent inhibitor of Factor Xa (FXa), a coagulation enzyme . The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .

Synthesis Analysis

The synthesis of this compound involves several steps, including the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide . The X-ray crystal structure of the compound in complex with human FXa has been determined, which clarified the binding mode and the stringent requirements for high affinity .Molecular Structure Analysis

The molecular structure of this compound includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis

The compound has been found to have subnanomolar in vitro potency . The combination of the morpholinone and the 5-chlorothiophene-2-carboxamide moiety within the oxazolidinone FXa inhibitors resulted in this high potency .Physical And Chemical Properties Analysis

The compound’s physical and chemical properties are influenced by its pyrrolidine ring, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional coverage .科学的研究の応用

The compound “5-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide” has a range of potential applications in scientific research due to its structural features, such as the pyrrolidine ring, which is a versatile scaffold in drug discovery. Below is a comprehensive analysis of six unique applications of this compound, each detailed under a clear and descriptive heading.

Kinase Inhibition for Cancer Therapy

The pyrrolidine ring present in the compound is known for its use in kinase inhibitors . Kinase inhibitors are a type of targeted cancer therapy that can block specific enzymes needed for cancer growth. The compound’s structure could potentially be optimized to inhibit specific kinases involved in cancer cell signaling pathways.

Neuroprotective Agents

Compounds with pyrrolidine structures have been investigated for their neuroprotective properties . This compound could be studied for its potential to protect nerve cells against damage, which is beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Carbonic Anhydrase Inhibition

The pyrrolidine derivative has been evaluated for inhibitory activity on carbonic anhydrase isoenzymes, which are involved in several diseases . This compound could be applied in the development of treatments for conditions such as glaucoma and edema where carbonic anhydrase activity plays a role.

Antiviral Agents

Pyrrolidine derivatives have shown potential as antiviral agents . This compound could be explored for its efficacy against various RNA and DNA viruses, contributing to the development of new antiviral drugs.

Anti-inflammatory Applications

The anti-inflammatory properties of pyrrolidine derivatives make them candidates for the treatment of chronic inflammatory diseases . This compound could be investigated for its ability to modulate inflammatory responses in the body.

Enzyme Modulation for Metabolic Disorders

Pyrrolidine-containing compounds have been used to modulate enzymes involved in metabolic pathways . This compound could be useful in researching treatments for metabolic disorders by influencing enzyme activity related to metabolism.

将来の方向性

The compound’s potent inhibition of Factor Xa and good oral bioavailability make it a promising candidate for the development of safe and orally available anticoagulants . Future research will likely focus on further clinical development and testing for the prevention and treatment of thromboembolic diseases .

特性

IUPAC Name |

5-chloro-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O2S/c16-13-4-3-12(22-13)15(21)18-8-10-6-11(9-17-7-10)19-5-1-2-14(19)20/h3-4,6-7,9H,1-2,5,8H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVXEMAUNQUFNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(phenylcarbamoyl)acetamide](/img/structure/B2958916.png)

![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2958918.png)

![8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2958928.png)

![methyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/no-structure.png)

![2-{[4-(methoxymethyl)-6-oxo-2-(1-pyrrolidinyl)-1(6H)-pyrimidinyl]methyl}benzonitrile](/img/structure/B2958933.png)

![4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2958935.png)

![1-Methoxy-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2958938.png)